1-Nonadecanol, methanesulfonate
Overview
Description
1-Nonadecanol, methanesulfonate, also known as nonadecyl methanesulfonate, is a chemical compound with the molecular formula C20H42O3S. It is a derivative of 1-nonadecanol, a long-chain fatty alcohol, and methanesulfonic acid. This compound is primarily used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonadecanol, methanesulfonate is synthesized through the esterification of 1-nonadecanol with methanesulfonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Nonadecanol, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate group back to the hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under mild conditions.
Major Products Formed:
Oxidation: Nonadecanoic acid and methanesulfonic acid.
Reduction: 1-Nonadecanol.
Substitution: Various substituted nonadecanol derivatives.
Scientific Research Applications
1-Nonadecanol, methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying long-chain fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants
Mechanism of Action
The mechanism of action of 1-nonadecanol, methanesulfonate involves its ability to undergo esterification and substitution reactions. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis. Additionally, the long hydrophobic chain of 1-nonadecanol contributes to its surfactant properties, making it useful in various industrial applications .
Comparison with Similar Compounds
1-Octadecanol, methanesulfonate: Similar in structure but with one less carbon atom in the alkyl chain.
1-Eicosanol, methanesulfonate: Similar in structure but with one more carbon atom in the alkyl chain.
1-Nonadecanol: The parent alcohol without the methanesulfonate group
Uniqueness: 1-Nonadecanol, methanesulfonate is unique due to its specific chain length and the presence of the methanesulfonate group, which imparts distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful as a surfactant and in organic synthesis .
Properties
IUPAC Name |
methanesulfonic acid;nonadecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20;1-5(2,3)4/h20H,2-19H2,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJZIJVXURZWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCO.CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40805697 | |
Record name | Methanesulfonic acid--nonadecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40805697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-72-3 | |
Record name | Methanesulfonic acid--nonadecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40805697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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